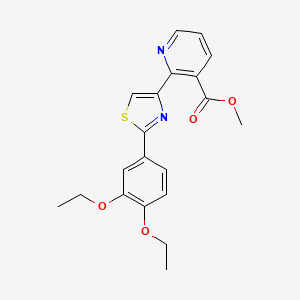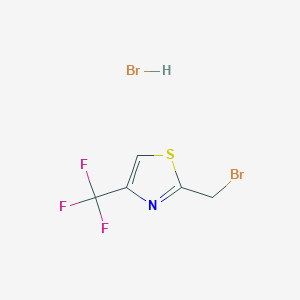
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate is a complex organic compound with the molecular formula C20H20N2O4S and a molecular weight of 384.45 g/mol . This compound features a thiazole ring, a nicotinate moiety, and diethoxyphenyl substituents, making it a unique and versatile molecule in the field of medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate typically involves the condensation of 3,4-diethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative . This intermediate is then reacted with methyl nicotinate under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, typically using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity . This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share structural similarities.
Nicotinate Derivatives: Methyl nicotinate and ethyl nicotinate are closely related compounds.
Uniqueness
Methyl 2-(2-(3,4-diethoxyphenyl)thiazol-4-yl)nicotinate stands out due to its unique combination of a thiazole ring and nicotinate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C20H20N2O4S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
methyl 2-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-16-9-8-13(11-17(16)26-5-2)19-22-15(12-27-19)18-14(20(23)24-3)7-6-10-21-18/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
SHCKWDNDMKWQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=C(C=CC=N3)C(=O)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)




![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)




![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
